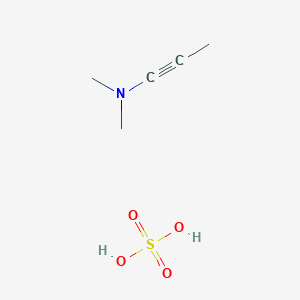
N,N-dimethylprop-1-yn-1-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylprop-1-yn-1-amine; sulfuric acid: is a chemical compound with the molecular formula C5H9N. It is also known by other names such as N,N-dimethyl-2-propyn-1-amine and dimethyl propargylamine . This compound is characterized by its alkyne functional group and tertiary amine structure, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dimethylprop-1-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of N,N-dimethylprop-1-yn-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylprop-1-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N,N-dimethylprop-1-yn-1-amine oxides.
Reduction: Formation of N,N-dimethylprop-1-ene-1-amine or N,N-dimethylpropane-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-dimethylprop-1-yn-1-amine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent for modifying biomolecules. It can be used to introduce alkyne groups into proteins or nucleic acids for subsequent click chemistry reactions .
Medicine: It can be used as a precursor for the synthesis of bioactive molecules with therapeutic properties .
Industry: In the industrial sector, N,N-dimethylprop-1-yn-1-amine is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of N,N-dimethylprop-1-yn-1-amine involves its ability to participate in various chemical reactions due to its alkyne and amine functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific reactions it undergoes, such as nucleophilic substitution or addition reactions .
Comparison with Similar Compounds
- N,N-dimethylprop-2-yn-1-amine
- N,N-dimethyl-2-propyn-1-amine
- Dimethyl propargylamine
Comparison: N,N-dimethylprop-1-yn-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. Its unique combination of alkyne and tertiary amine functionalities makes it a valuable reagent in various synthetic applications .
Properties
CAS No. |
62742-08-9 |
|---|---|
Molecular Formula |
C5H11NO4S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N,N-dimethylprop-1-yn-1-amine;sulfuric acid |
InChI |
InChI=1S/C5H9N.H2O4S/c1-4-5-6(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4) |
InChI Key |
GDLVJUUONSZCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CN(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















